molecular formula C8H4F6 B1393092 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene CAS No. 1214364-84-7

1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene

Cat. No. B1393092
M. Wt: 214.11 g/mol
InChI Key: UWVCDSANRSNOKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves introducing the desired fluorine and trifluoromethyl groups onto a benzene ring. Specific synthetic routes may vary, but lithiation and carboxylation of 1-trifluoromethoxy-4-(trifluoromethyl)benzene can yield 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid .

Scientific Research Applications

Photochemical Studies

1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene has been studied for its photochemical properties. Research indicates that its fluorescence spectra and quenching of singlet state emission can be observed in various exciting wavelengths and pressures, making it a subject of interest in the study of photochemical reactions and fluorescence spectroscopy (Al-ani, 1973).

Chemical Reactions and Synthesis

The compound has been used in the fluorination of 1,3-Bis-(trifluoromethyl)benzene, resulting in the formation of aromatic products like 1-fluoro-2,4-bis-(trifluoromethyl)benzene. This highlights its role in the synthesis of complex fluorinated compounds, which are crucial in various industrial applications (Parsons, 1972).

Material Science and Polymer Chemistry

The compound has been used in the synthesis and characterization of hyperbranched poly(arylene ether)s. It serves as a building block in creating high molecular weight polymers with excellent thermal stability and potential applications in material science (Banerjee et al., 2009).

Electrochemical Studies

Its role in electrochemical fluorinations of aromatic compounds highlights its utility in electrochemistry. This includes its transformation in various electrochemical reactions, contributing to our understanding of fluorine chemistry and its applications in the synthesis of fluorinated organic compounds (Momota et al., 1998).

Other Chemical Applications

The molecule also finds use in various other chemical reactions and syntheses, including its involvement in novel reactions and the production of compounds with specific properties (Hu, Zhang, & Wang, 2009).

properties

IUPAC Name

1-(difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVCDSANRSNOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673322
Record name 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene

CAS RN

1214364-84-7
Record name 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214364-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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